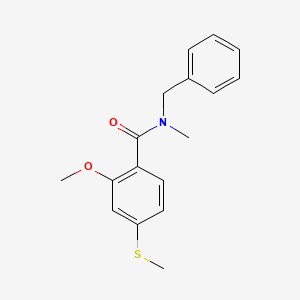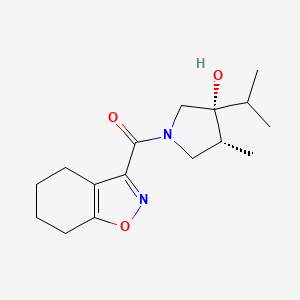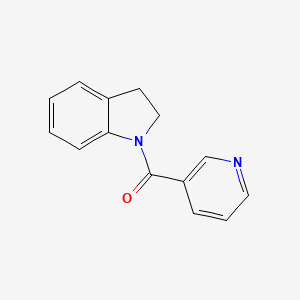
2-(1-ethylpropyl)-N-phenyl-4-quinazolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinazolinamine derivatives typically involves multi-step reactions starting from anthranilic acid or its derivatives. A novel approach for the synthesis of 2-phenyl-4-[(triisopropylsilyl)methyl]quinazolines has been developed, demonstrating the versatility in synthesizing quinazoline derivatives (Ohta et al., 2010).
Molecular Structure Analysis
The molecular structure of quinazolinamine derivatives is often determined using techniques like X-ray crystallography, NMR, and FTIR. For instance, a study revealed the molecular stability of a quinazoline derivative is mainly due to weak but significant intra and intermolecular interactions, as analyzed by Hirshfeld surface analysis (Gandhi et al., 2020).
Chemical Reactions and Properties
Quinazolinamines can undergo various chemical reactions, including nucleophilic substitutions and cyclization, due to the reactive sites present in their structure. For example, a series of 2-phenyl-3-[2-(substituted amino) ethylamino] quinazolin-4(3H)-ones were synthesized via nucleophilic substitution, demonstrating the chemical versatility of quinazolinamines (Alagarsamy et al., 2012).
Wissenschaftliche Forschungsanwendungen
Novel Synthesis Methods
Research in organic chemistry has led to the development of innovative synthesis methods for quinazoline derivatives. A study by Ohta et al. (2010) presented a novel synthesis approach for 2-phenyl-4-[(triisopropylsilyl)methyl]quinazolines from monosubstituted arenes. This method involves treatment with 5-nitro-1-[(triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one and K(2)CO(3) in the presence of CuBr, yielding moderate to good yields (Ohta, Tokimizu, Oishi, Fujii, & Ohno, 2010).
Antibacterial Activity
The antibacterial properties of quinazoline derivatives have been extensively studied. Van Horn et al. (2014) synthesized a series of N(2),N(4)-disubstituted quinazoline-2,4-diamines showing significant activity against multidrug-resistant Staphylococcus aureus. This study emphasizes the potential of quinazoline derivatives as platforms for developing new antibacterial agents (Van Horn, Burda, Fleeman, Shaw, & Manetsch, 2014).
Applications in Optoelectronics
Quinazolines have found applications in the field of optoelectronics, owing to their luminescent properties. Lipunova et al. (2018) reviewed the use of functionalized quinazolines and pyrimidines in creating novel optoelectronic materials. These compounds, especially when incorporated into π-extended conjugated systems, have shown promise for use in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Antiviral and Antineoplastic Properties
Further research has demonstrated the antiviral and antineoplastic potentials of quinazoline derivatives. Luo et al. (2012) described the synthesis of (quinazolin-4-ylamino)methyl-phosphonates displaying weak to good activity against the Tobacco mosaic virus (TMV), suggesting their potential use in antiviral therapies (Luo, Hu, Wu, He, Jin, Yang, & Song, 2012). Similarly, Markosyan et al. (2014) explored the antineoplastic properties of 3-substituted 5,5-dimethylbenzo[h]quinazolin-4(3H)-ones, indicating their application in cancer treatment (Markosyan, Torshirzad, Shakhbazyan, & Arsenyan, 2014).
Antihistaminic Activity
Notably, Alagarsamy and colleagues have contributed to the development of quinazolin-4(3H)-ones as H1-antihistaminic agents. Their research led to the identification of compounds with significant protection against histamine-induced bronchospasm in guinea pigs, highlighting the therapeutic potential of these compounds in allergy treatment (Alagarsamy, Shyam Sundar, Gobinath, Nivedhitha, Parthiban, Shankar, Sulthana, & Raja Solomon, 2012).
Eigenschaften
IUPAC Name |
2-pentan-3-yl-N-phenylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3/c1-3-14(4-2)18-21-17-13-9-8-12-16(17)19(22-18)20-15-10-6-5-7-11-15/h5-14H,3-4H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFKBSLQJVPNBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NC2=CC=CC=C2C(=N1)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(aminocarbonyl)phenyl]-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5592370.png)
![2-[(2-phenylethyl)amino]-4(3H)-pyrimidinone](/img/structure/B5592377.png)

![3-chloro-4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5592385.png)
![((3R*,4R*)-1-[(5-fluoro-1,3-dimethyl-1H-indol-2-yl)carbonyl]-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-3-yl)methanol](/img/structure/B5592386.png)


![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5592400.png)

![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)propanamide](/img/structure/B5592422.png)
![1-(2,3-difluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B5592439.png)

![N-[3,5-dichloro-4-(2-phenoxyethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5592449.png)